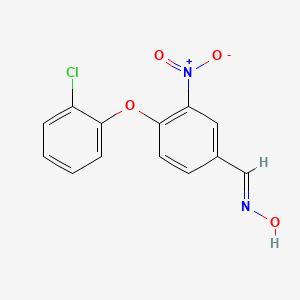

4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

There is no specific description available for “4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime”. However, compounds with similar structures, such as fluoxastrobin1 and 4-(2-Chlorophenoxy)piperidine2, are used in various applications including as fungicides and laboratory chemicals12.

Synthesis Analysis

The synthesis analysis of the specific compound was not found. However, a related compound, penta-1,4-diene-3-one oxime ether derivatives containing a quinazolin-4 (3H)-one scaffold, was synthesized and evaluated for their antiviral activities3.

Molecular Structure Analysis

The molecular structure analysis of the specific compound was not found. However, a related compound, (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime, was confirmed by X-ray single crystal diffraction4.

Chemical Reactions Analysis

The chemical reactions analysis of the specific compound was not found. However, a related compound, bis azo dyes derived from benzidine, were synthesized and their λmax were found to be sensitive to pH variation5.

Physical And Chemical Properties Analysis

The physical and chemical properties of the specific compound were not found. However, a related compound, 2-(2-Chlorophenoxy)ethanol, was found to cause skin irritation, serious eye irritation, and may cause respiratory irritation7.

Aplicaciones Científicas De Investigación

Degradation Processes and Environmental Cleanup

4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime is related to compounds such as 4-chlorophenol, which have been extensively studied for environmental cleanup applications. Research has focused on the degradation of these compounds using various methods, indicating their potential in treating contaminated water and soil.

Electrochemical Degradation Methods : The electrochemical degradation of 4-chlorophenol, a compound similar in structure to 4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime, was studied. Methods like anodic oxidation, electro-Fenton, and photoelectro-Fenton showed promise in mineralizing these types of compounds, hinting at potential applications for 4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime in water treatment and pollution mitigation (Brillas, Sauleda, & Casado, 1998).

Advanced Oxidation Processes : Studies have demonstrated the effectiveness of advanced oxidation processes (AOPs) in degrading chlorophenols, closely related to 4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime. These processes involve the use of organic oxidants and UV light, showcasing the potential for these methods in the degradation and mineralization of such compounds, which is essential for environmental cleanup (Sharma, Mukhopadhyay, & Murthy, 2010).

Chromate-induced Activation for Degradation : Chromate has been used as an activator for hydrogen peroxide in the oxidative degradation of organic compounds like 4-chlorophenol. This method's effectiveness over a wide pH range highlights its potential applicability for treating waters contaminated with compounds similar to 4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime, making it a viable option for environmental remediation (Bokare & Choi, 2010).

Catalysis and Chemical Reactions

4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime, due to its structural features, might be involved in catalytic processes and chemical reactions, much like its structurally related compounds.

Catalytic Activity in Organic Reactions : Compounds like 4-chlorophenol have been used in the synthesis of complex molecules. The structural similarity suggests that 4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime could also serve as a precursor or a catalyst in organic synthesis, offering pathways to create a variety of valuable chemical products (Saka, Sarkı, & Kantekin, 2015).

Oxidation and Aerobic Degradation of Phenolic Compounds : The ability of cobalt and iron phthalocyanines to catalyze the aerobic oxidation of nitrophenols, similar in structure to 4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime, has been studied. This highlights the potential of such compounds in catalytic processes, possibly offering insights into the reactivity and utility of 4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime in various chemical reactions and environmental applications.

Safety And Hazards

The safety and hazards of the specific compound were not found. However, a related compound, 2-(2-Chlorophenoxy)ethanol, was found to be hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)7.

Direcciones Futuras

The future directions of the specific compound were not found. However, a related compound, 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moiety, were found to have broad-spectrum antifungal activities4.

Please note that the information provided is based on compounds with similar structures and may not directly apply to “4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime”. For accurate information, specific studies on the compound are required.

Propiedades

IUPAC Name |

(NE)-N-[[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O4/c14-10-3-1-2-4-12(10)20-13-6-5-9(8-15-17)7-11(13)16(18)19/h1-8,17H/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOPKSXAQGYWPU-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C=NO)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)/C=N/O)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Chlorophenoxy)-3-nitrobenzenecarbaldehyde oxime | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]methanimine](/img/structure/B2588895.png)

![2-[4-(Dimethylamino)-3-nitrobenzoyl]benzoic acid](/img/structure/B2588902.png)

![N-[(4-chlorophenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2588906.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2588914.png)

![(E)-N1-(furan-2-ylmethylene)-3-((4-methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2588917.png)